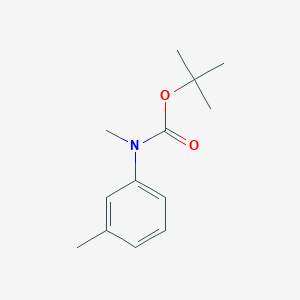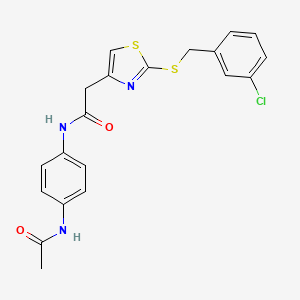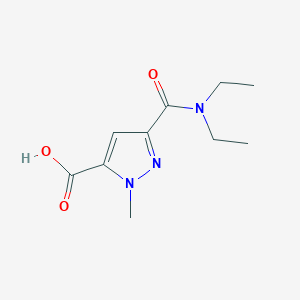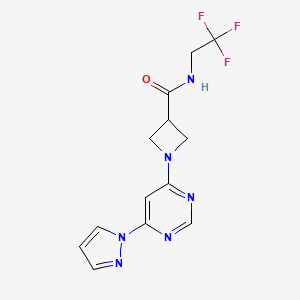![molecular formula C18H20N2O5S B2559323 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 949840-15-7](/img/structure/B2559323.png)
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Aplicaciones Científicas De Investigación
Antidiabetic and Antilipidemic Potential
Research has demonstrated that derivatives of thiazolidine-2,4-dione, a core structure related to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide, exhibit significant antidiabetic and antilipidemic activities. These compounds interact with peroxisome proliferator-activated receptor gamma, leading to blood glucose and triglyceride lowering effects comparable to standard treatments like pioglitazone (Shrivastava et al., 2016).
Anticonvulsant Effects
Another study focused on 4-thiazolidinone derivatives, which shares the thiazolidin-2-yl structural motif with the compound . These derivatives were found to possess considerable anticonvulsant activity, mediated through their interaction with benzodiazepine receptors. The study highlighted the potential of such compounds in developing new treatments for convulsive disorders (Faizi et al., 2017).
Antimicrobial Activity
Research into thiazolidine-2,4-dione and its derivatives, including structures similar to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide, has also shown promising antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacterial strains, demonstrating significant antibacterial activity. This suggests their potential application in developing new antibacterial agents (Trotsko et al., 2018).
Antioxidant Properties
The antioxidant potential of thiazolidin-4-one derivatives has been extensively explored, indicating that modifications to the thiazolidine core can significantly enhance antioxidant effects. These compounds have been assessed using various in vitro methods, such as DPPH radical scavenging assays, revealing their capacity to mitigate oxidative stress (Apotrosoaei et al., 2014).
Anticancer Activity
Thiazolidin-4-one derivatives, related to the discussed compound, have been synthesized and evaluated for their anticancer potentials. These compounds exhibit activity against various cancer cell lines, including human colon cancer cells. Their biological activity is attributed to the core thiazolidinone structure, which is integral to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide, highlighting its potential in cancer research (Deep et al., 2013).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-10-13(11-17(12-16)25-2)18(21)19-14-4-6-15(7-5-14)20-8-3-9-26(20,22)23/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBJSADNCIOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559250.png)
![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)
![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2559252.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)


![2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2559263.png)
